molecular formula C21H20Cl2N2O3S B2583599 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine CAS No. 713099-87-7

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine

Cat. No.: B2583599
CAS No.: 713099-87-7
M. Wt: 451.36
InChI Key: ZJBPYBDYNSTQHD-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a dichlorophenyl group and a methoxynaphthalenylsulfonyl group

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl and methoxynaphthalenylsulfonyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine, including 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine, exhibit anticancer properties. Studies have shown that Mannich bases related to piperazine can induce cytotoxic effects on cancer cell lines. For instance, compounds derived from piperazine structures have demonstrated activity against various cancers, including breast and colon cancers, through mechanisms involving apoptosis and cell cycle arrest .

Antidepressant and Anxiolytic Effects

Piperazine derivatives are known for their potential as antidepressants and anxiolytics. The unique structure of this compound may enhance its binding affinity to neurotransmitter receptors, which could lead to improvements in mood disorders. Research into similar compounds suggests that modifications in the piperazine ring can significantly impact their pharmacological profile .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the sulfonyl group and the dichlorophenyl moiety can enhance lipophilicity and receptor binding affinity. Studies on related compounds indicate that variations in substituents on the piperazine ring influence their biological activity .

Anticancer Research

A study evaluated the cytotoxic effects of piperazine derivatives against human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapy agents like 5-fluorouracil. Specifically, derivatives with sulfonyl substitutions showed promising results in inhibiting tumor growth in vitro .

Neuropharmacological Studies

In a pharmacological evaluation of piperazine derivatives for antidepressant activity, researchers found that specific structural modifications resulted in significant anxiolytic effects in animal models. The study highlighted the importance of the methoxy group in enhancing central nervous system penetration and activity .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)piperazine: Lacks the methoxynaphthalenylsulfonyl group, resulting in different chemical and biological properties.

    4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazine: Lacks the dichlorophenyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Biological Activity

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C21H20Cl2N2O3S
  • Molecular Weight : 451.36 g/mol
  • CAS Number : 713099-87-7

This compound features a piperazine core substituted with both a dichlorophenyl group and a methoxynaphthalenesulfonyl moiety, which are crucial for its biological activity.

1. Antagonistic Effects

Research has shown that derivatives of piperazine, including the compound , exhibit antagonistic properties against various receptors. Specifically, studies indicate that related compounds can act as antagonists for serotonin receptors (e.g., 5-HT7) and glucagon receptors, suggesting potential applications in managing metabolic disorders and psychiatric conditions .

2. Anti-inflammatory Properties

A series of studies have evaluated the anti-inflammatory potential of piperazine derivatives. For instance, compounds similar to the one discussed have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives exhibited up to 87% inhibition of IL-6 at concentrations around 10 μM, showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been explored. Some studies reported that related compounds displayed potent antibacterial and antifungal activities, outperforming standard antibiotics at comparable concentrations . This suggests that the compound may possess similar antimicrobial efficacy.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Receptor Binding : The structural configuration allows for effective binding to specific receptors, influencing neurotransmission and inflammatory pathways.
  • Cytokine Modulation : By inhibiting cytokine production, the compound may reduce inflammation and associated pathologies.
  • Microbial Interaction : The presence of sulfonyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Receptor AntagonismPotent against serotonin receptors (Ki=2.6 nM)
Anti-inflammatoryUp to 87% IL-6 inhibition at 10 μM
AntimicrobialMore potent than standard antibiotics

Notable Research

A pivotal study evaluated a series of piperazine derivatives for their biological activity against human breast cancer cells. The compound's analogs were found to inhibit PARP1 activity significantly, suggesting potential applications in oncology .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3S/c1-28-20-8-9-21(17-5-3-2-4-16(17)20)29(26,27)25-12-10-24(11-13-25)19-14-15(22)6-7-18(19)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPYBDYNSTQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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